molecular formula C₁₅H₁₇NO₃ B1144730 (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one CAS No. 866994-23-2

(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one

Cat. No.: B1144730
CAS No.: 866994-23-2
M. Wt: 259.3
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Description

(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one is a chiral oxazolidinone derivative widely employed as a chiral auxiliary in asymmetric synthesis. Its structure comprises a benzyl group at the 4-position and an (R)-configured 2-methylbut-3-enoyl group at the 3-position . This compound is pivotal in stereochemical control, enabling enantioselective reactions such as aldol additions and alkylations. For example, it has been utilized in the total synthesis of insect pheromones, where its stereochemical integrity ensures precise configuration transfer .

The α,β-unsaturated enoyl moiety in the 2-methylbut-3-enoyl group facilitates conjugate addition reactions, while the oxazolidinone ring stabilizes transition states via chelation with Lewis acids. These features make it a versatile tool in organic synthesis.

Properties

IUPAC Name

(4R)-4-benzyl-3-[(2R)-2-methylbut-3-enoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKHSXSLOYGVQT-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields oxazolidinones with high efficiency . Another approach involves the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of oxazolidinones via the modified Curtius rearrangement .

Industrial Production Methods: Industrial production of oxazolidinones often employs microwave-assisted synthesis, which enhances reaction rates and yields. For example, the synthesis of oxazolidin-2-ones from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium has been reported . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Intermediate Applications

One of the primary applications of (R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one is as an intermediate in the synthesis of biologically active compounds. Notably, it plays a crucial role in the synthesis of Domoic Acid, an excitatory amino acid that has implications in neuropharmacology and toxicology .

Table 1: Synthesis Pathways Involving this compound

Compound Role Reference
Domoic AcidNeuroactive compound
Clavularin BAnticancer agent
Mycobacterium tuberculosis lipidsBuilding block for lipid synthesis

Medicinal Chemistry

In medicinal chemistry, this compound serves as a chiral building block that can be utilized to create various bioactive molecules. Its stereochemistry allows for the development of compounds with specific biological activities, enhancing therapeutic efficacy.

Case Study: Clavularin B Synthesis

The total synthesis of Clavularin B, an anticancer agent, involved this compound as a key intermediate. The synthetic route included several steps where this compound was transformed into functionalized derivatives with high yields and enantiomeric excess .

Applications in Organic Synthesis

The compound is also utilized in asymmetric synthesis methodologies. It has been employed in reactions that require high stereoselectivity, such as:

  • Copper-Catalyzed Conjugate Additions : This method leverages the compound's ability to participate in stereoselective reactions, facilitating the formation of complex molecules with multiple stereocenters .
  • Horner-Wadsworth-Emmons Olefination : This reaction employs this compound to generate α,β-unsaturated thioesters effectively, which are critical intermediates in various synthetic pathways .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-(®-2-methylbut-3-enoyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptidyl transferase activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Impact

Key structural analogs differ in the acyl group at the 3-position and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Optical Activity ([α]D) Synthesis Highlights Key Applications
(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one (R)-2-methylbut-3-enoyl Not reported n-BuLi/THF at −78°C Pheromone synthesis
(R)-4-Benzyl-3-propionyloxazolidin-2-one Propionyl Asymmetric alkylation Chiral intermediate
(R)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one 3-methylbutanoyl Similar to target Synthetic intermediate
(R)-4-Benzyl-3-((2R,3S)-3-(TBS-oxy)-2-methylbutanoyl)oxazolidin-2-one TBS-protected hydroxy +48 (enantiomer: −49) TBSCl protection Multi-step synthesis
(S)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one But-3-enoyl (S-configuration) +63.2 (c 0.2, CHCl3) NMM/pivaloyl chloride Enantioselectivity studies

Research Findings and Data

Optical Activity and Enantiomer Differentiation

  • The enantiomer (S)-4-benzyl-3-((2S,3R)-3-hydroxy-2-methylbutanoyl)oxazolidin-2-one (ent-14) displays [α]25D +48 (c 1.20, CHCl3), contrasting with its R-counterpart ([α]25D −49) . This highlights the role of stereochemistry in modulating physical properties and reactivity.

Biological Activity

(R)-4-Benzyl-3-((R)-2-methylbut-3-enoyl)oxazolidin-2-one, with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
CAS Number866994-23-2
Storage Temperature+4°C
Product FormatNeat

Research indicates that this compound acts as an intermediate in the synthesis of Domoic Acid, an excitatory amino acid linked to neurotoxicity in certain contexts . Its structural features allow it to interact with biological targets relevant to neurological processes.

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against specific bacterial strains. A study demonstrated that derivatives of oxazolidinones exhibit significant inhibition of bacterial protein synthesis, which is crucial for their antimicrobial efficacy .
  • Cytotoxicity Studies : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, it was noted that similar oxazolidinone derivatives could induce apoptosis in human cancer cells, suggesting a possible therapeutic application in oncology .
  • Inhibition of Secretion Systems : The compound's ability to inhibit type III secretion systems (T3SS) in bacteria has been highlighted. Such mechanisms are vital for bacterial virulence and pathogenicity; thus, compounds that can disrupt these systems are of great interest for developing new antibacterial therapies .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A dissertation focused on screening assays for T3SS revealed that compounds similar to this compound exhibited significant inhibition at concentrations around 50 μM, indicating a promising avenue for treating infections caused by T3SS-positive pathogens .
  • Cytotoxicity Assessment : Research on related oxazolidinone compounds demonstrated that they could effectively induce apoptosis in various cancer cell lines, with IC50 values indicating concentration-dependent effects. This suggests potential applications in cancer therapeutics .

Q & A

Q. Advanced

  • Density functional theory (DFT) : Predict regioselectivity in acylation reactions by modeling transition-state energies .
  • Molecular docking : Screen derivatives for biological activity by simulating binding interactions with target enzymes (e.g., proteases or kinases) .
  • Crystal structure prediction (CSP) : Use software like Mercury or Materials Studio to forecast polymorphic forms and solubility profiles .

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